N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide” is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Physical And Chemical Properties Analysis
Thiazole, a parent material for various chemical compounds including “N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide”, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Synthesis and Chemical Properties
- Novel derivatives of 1,3,4-thiadiazole have been synthesized, demonstrating significant growth stimulant properties, with activities ranging from 65–100% compared to heteroauxin, indicating potential agricultural applications (Knyazyan et al., 2013).
- A study on the synthesis and evaluation of substituted 1,3,4-thiadiazole and imidazo[2,1-b][1,3,4]thiadiazole derivatives highlighted their antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Chandrakantha et al., 2014).
Biological Activities
- Microwave-assisted synthesis of hybrid molecules incorporating penicillanic acid or cephalosporanic acid with 1,3,4-thiadiazole derivatives revealed good to moderate antimicrobial activity against various microorganisms, indicating their potential in developing new antimicrobial agents (Başoğlu et al., 2013).
- Novel 1,3,4-thiadiazole derivatives containing a chromene moiety exhibited moderate antimicrobial activity, suggesting their use in antimicrobial therapy (Govori et al., 2014).
- The antimicrobial screening of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives showed significant activity against B. subtilis and fungi, highlighting their therapeutic potential in treating bacterial and fungal infections (Önkol et al., 2008).
Anticancer and Anti-inflammatory Applications
- Research on the synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and their antibacterial activity has paved the way for the development of novel compounds with potential anticancer applications (Tumosienė et al., 2012).
- A series of substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles were evaluated for their anti-inflammatory and analgesic properties, indicating the therapeutic potential of these compounds in managing pain and inflammation (Shkair et al., 2016).
Future Directions
properties
IUPAC Name |
N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2S3/c1-2-6(16)12-9-14-15-10(20-9)19-5-7(17)13-8-11-3-4-18-8/h3-4H,2,5H2,1H3,(H,11,13,17)(H,12,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFWOGBRXYMENU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide |
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